1-Bromo-2-(methoxymethyl)naphthalene

Catalog No.
S685664
CAS No.
64689-70-9
M.F
C12H11BrO
M. Wt
251.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(methoxymethyl)naphthalene

CAS Number

64689-70-9

Product Name

1-Bromo-2-(methoxymethyl)naphthalene

IUPAC Name

1-bromo-2-(methoxymethyl)naphthalene

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

InChI

InChI=1S/C12H11BrO/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,8H2,1H3

InChI Key

ORYVAZPUJFACFR-UHFFFAOYSA-N

SMILES

COCC1=C(C2=CC=CC=C2C=C1)Br

Canonical SMILES

COCC1=C(C2=CC=CC=C2C=C1)Br
  • PubChem: PubChem is a database of chemical information maintained by the National Institutes of Health (NIH). It contains a record for 1-Bromo-2-(methoxymethyl)naphthalene, including its structure and basic properties [].
  • Molbase: Molbase is a database of commercially available chemicals. It lists several suppliers of 1-Bromo-2-(methoxymethyl)naphthalene, suggesting potential use in research or development [].

While the specific applications are unclear from these resources, 1-Bromo-2-(methoxymethyl)naphthalene could be of interest to researchers due to the presence of the following functional groups:

  • Naphthalene: Naphthalene is a bicyclic aromatic hydrocarbon found in coal tar and petroleum. It is a basic building block for many other aromatic compounds used in dyes, pharmaceuticals, and plastics [].
  • Bromo: The bromo group (-Br) is a common halogen substituent that can be used to modify the reactivity of a molecule.
  • Methoxymethyl: The methoxymethyl group (CH2OCH3) can be used as a protecting group in organic synthesis to prevent unwanted reactions at a specific site in a molecule.

1-Bromo-2-(methoxymethyl)naphthalene is an organic compound with the molecular formula C12_{12}H11_{11}BrO and a molecular weight of 251.12 g/mol. This compound features a naphthalene ring substituted with a bromine atom and a methoxymethyl group, which contributes to its unique chemical properties. The presence of these functional groups allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis and medicinal chemistry .

There is no current information available regarding a specific mechanism of action for BMN.

  • Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.
  • Aromatic hydrocarbon: Naphthalene can be toxic upon inhalation or ingestion.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution mechanisms.
  • Oxidation Reactions: The methoxy and methoxymethyl groups can be oxidized to yield corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-Bromo-2-(methoxymethyl)naphthalene can be synthesized through various methods:

  • Bromination: A common synthetic route involves the bromination of 2-(methoxymethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. This reaction typically requires controlled conditions to ensure high yields and purity.
  • Industrial Production: Although specific industrial methods are not well-documented, principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and employing purification techniques like recrystallization or chromatography.

The compound finds applications in multiple fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Medicinal Chemistry: Due to its structural features, it has potential use in developing pharmaceutical compounds.
  • Material Science: Its properties are investigated for potential applications in organic electronic materials.
  • Chemical Biology: It is studied for its interactions with biological molecules and its role as a probe in biochemical assays.

Several compounds share structural similarities with 1-bromo-2-(methoxymethyl)naphthalene:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-6-methoxynaphthaleneContains bromine and methoxy but lacks methoxymethyl groupSimpler structure; fewer functional groups
1-Bromo-2-methylnaphthaleneSimilar naphthalene base structureLacks methoxy or methoxymethyl substituents
6-Bromo-2-methoxy-1-(methoxymethyl)naphthaleneSimilar structure but with different substitution patternContains both methoxy and methoxymethyl groups

The uniqueness of 1-bromo-2-(methoxymethyl)naphthalene lies in its combination of both methoxy and methoxymethyl groups on the naphthalene ring, which can significantly influence its reactivity and interactions compared to similar compounds .

XLogP3

3.5

Dates

Last modified: 08-15-2023

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